Home > Products > Screening Compounds P9565 > N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide
N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide -

N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide

Catalog Number: EVT-5452091
CAS Number:
Molecular Formula: C16H20Cl2N2O3
Molecular Weight: 359.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-isothiocyanatophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (DIPPA)

    Compound Description: DIPPA is a κ-opioid receptor agonist and antagonist. Studies suggest it exhibits transient agonist effects followed by long-lasting antagonist effects. Research has investigated its behavioral and pharmacological effects in various species, particularly in drug discrimination and pain response models. []

2-(3,4-Dichlorophenyl)-N-methyl-N-[(1S)-1-(3-aminophenyl)-2-(1-pyrrolidinyl)ethyl]acetamide (Compound 5)

    Compound Description: This compound serves as a parent molecule for developing peripherally-selective opioid agonists. Aspartic acid conjugates of this compound demonstrated significantly reduced central nervous system-mediated antinociception while maintaining efficacy in models of tonic pain. []

(S)-2-(3-Benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(2-hydroxy-1-phenylethyl)acetamide

    Compound Description: This compound is a glycogen phosphorylase a (GPa) inhibitor, although significantly less potent compared to its structural analog, 2-(3-benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide. []

2-(3-Benzylamino-2-oxo-1,2-dihydropyridin-1-yl)-N-(3,4-dichlorobenzyl)acetamide

    Compound Description: This compound exhibits potent inhibitory activity against glycogen phosphorylase a (GPa) with an IC50 of 6.3 μM. Its molecular structure and crystal packing, characterized by hydrogen bonding, are key to understanding its interactions with GPa. []

(R)-N-{1-[3-(4-Ethoxyphenyl)-4-oxo-3,4-dihydropyrido[2,3-d]pyrimidin-2-yl]ethyl}-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxyphenyl)acetamide (AMG 487)

    Compound Description: AMG 487 is a potent and selective chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. It demonstrates dose- and time-dependent pharmacokinetics in humans, influenced by its metabolism and the inhibitory effect of its metabolites on CYP3A. []

N-(4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide (Compound 5)

    Compound Description: This compound serves as a crucial intermediate in synthesizing a series of (Z)-N-(5-arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetamide compounds. These compounds were evaluated for their cytotoxic activity against K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. []

N-[4-(1-Cyclobutylpiperidin-4-yloxy)phenyl]-2-(morpholin-4-yl)acetamide dihydrochloride (SUVN-G3031)

    Compound Description: SUVN-G3031 is a potent and selective histamine H3 receptor (H3R) inverse agonist, currently under investigation for treating sleep disorders. Its development involved extensive optimization for affinity, pharmacokinetics, and safety. []

2-(2,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

    Compound Description: This compound is a derivative of 2,3-dihydro-1H-pyrazol-4-yl-acetamide. Its crystal structure reveals the influence of steric repulsion on the conformation of the molecule. The presence of hydrogen bonding contributes to its packing arrangement in the crystal lattice. [, ]

2-(2,6-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide

    Compound Description: This compound's crystal structure reveals a planar amide group engaged in hydrogen bonding, contributing to dimer formation. The molecule's conformation is influenced by steric repulsion between its aromatic rings. []

N-(3,4-Dimethoxyphenyl)-2-((2-methyl-6-(pyridin-2-yl)pyrimidin-4-yl)thio)acetamide (Epirimil)

    Compound Description: Epirimil is a promising anticonvulsant candidate with demonstrated efficacy in animal models of epilepsy. It is characterized by low toxicity and minimal impact on psycho-emotional behavior. []

2-(3,4-Dichlorophenyl)imino-κN-N-(2-thiazolin-κN-2-yl)tetrahydro-1,3-thiazine]cadmium(II) complex

    Compound Description: This cadmium(II) complex was characterized primarily using X-ray powder diffractometry due to challenges in obtaining suitable single crystals. The study highlights the distorted tetrahedral geometry around the cadmium(II) ion. []

    Compound Description: This class of compounds serves as starting materials for synthesizing substituted pyrrolo[3,4-b]pyridin-5-ones. Under acidic conditions and in the presence of amines, these compounds undergo a unique recyclization reaction. []

N-(5-Arylidene-4-oxo-2-thioxothiazolidin-3-yl)-2-((3-aryl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetamides

    Compound Description: This group of compounds represents a novel class of molecules featuring both 3-aryl-3,4-dihydroquinazolin-4-one and 2-thioxothiazolidin-4-one moieties. The synthesis of these compounds was achieved through a multistep process starting from anthranilic acid and aryl isothiocyanates. []

4-{2-[(3,4-Dichlorophenyl)(methyl)amino]-4-methyl-1,3-thiazol-5-yl}-N-(3-methylphenyl)pyrimidin-2-amine

    Compound Description: This compound is characterized by its almost coplanar thiazole and pyrimidine rings, stabilized by intermolecular hydrogen bonding in its crystal structure. []

2-Amino-4-oxo-7-(3,4-dimethoxybenzyl)-5-vinyl-6,7-dihydro-3H-pyrrolo-[2,3-d]pyrimidine

    Compound Description: This compound is a key intermediate in the synthesis of pemetrexed disodium, an antifolate drug used in cancer chemotherapy. The synthesis involves a multi-step route starting from readily available materials. []

2-(3-Allyl-4-oxo-3,4-dihydro-quinazolin-2-yl-sulfonyl)-N-(2,6-dichlorophenyl)-ceramide (AQDC)

    Compound Description: AQDC is a quinazoline derivative investigated for its antitumor activity. Studies have focused on its effects on chromatin constituents and the antioxidant system in both tumor and healthy tissues. []

N-Aryl-2-(2-methyl-4-oxoquinazolin-3(4H)-yl)acetamide derivatives

    Compound Description: This class of compounds, featuring a 2-methyl-3,4-dihydroquinazolin-4-one moiety, showed promising larvicidal activity against Aedes aegypti mosquito larvae. In silico studies suggest they target acetylcholine binding protein (AChBP) and acetylcholinesterase (AChE). []

2-Chloro-N-[3-cyano-1-(3,4-dichlorophenyl)-1H-pyrazol-5-yl]acetamide

    Compound Description: This compound's crystal structure reveals a significant dihedral angle between the pyrazole and benzene rings, indicating a non-planar conformation. Intermolecular hydrogen bonding governs its packing arrangement in the crystal lattice. []

    Compound Description: This compound, referred to as "IKur compound," is the focus of research for developing novel crystalline forms to improve its stability, flow properties, and suitability for pharmaceutical formulations. It holds potential for treating arrhythmia, particularly atrial fibrillation. []

2-(1,3-Dioxo-4,5,6,7-tetrahydro-1H-isoindol-2-yl)-N-[7-fluoro-3-oxo-4-(prop-2-ynyl)-3,4-dihydro-2H-benzoxazin-6-yl]acetamide monohydrate

    Compound Description: The crystal structure of this compound highlights the distorted chair conformation of its cyclohexene ring. Intra- and intermolecular hydrogen bonding play a crucial role in stabilizing its crystal packing arrangement. []

2-(3-Oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetamide

    Compound Description: This compound's crystal structure reveals an envelope conformation for the thiazine ring, with the sulfur atom in the flap position. The acetamide group is nearly perpendicular to the thiazine ring. []

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide

    Compound Description: The crystal structure of this compound highlights the half-chair conformation of its heterocyclic thiazine ring. Extensive hydrogen bonding, including interactions with the fluorine atom, contributes to the stability of its crystal packing. []

2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(3-methoxybenzyl)acetamide

    Compound Description: The asymmetric unit of this compound contains two molecules with differing conformations. N-H⋯O hydrogen bonds link the molecules into chains, further stabilized by weak C-H⋯O interactions. []

N-(4-(4-Chlorophenyl)-6-(3,4-dimethylphenyl)pyrimidin-2-yl)-4-(2,6-diphenyl-4-thioxo-2H-1,3,5-oxadiazin-3(4H)-yl)benzenesulfonamide

    Compound Description: This compound was synthesized and characterized as part of a study focusing on developing new antibacterial and antifungal agents. Its structure was confirmed using various spectroscopic techniques. []

2-((3-Cyano-4-(3,4-dichlorophenyl)-6-(4-hydroxy-3-methoxyphenyl)pyridin-2-yl)amino)-N-(5-(substituted)-(6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidin-5-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives

    Compound Description: This series of compounds, incorporating oxadiazole and pyridine rings into a tetrahydropyrimidine scaffold, was synthesized using microwave irradiation. They exhibited potent antimicrobial and antituberculosis activities. []

(-)-N-Methyl-N-(4-(4-phenyl-4-acetylaminopiperidin-1-yl)-2-(3,4-dichlorophenyl)butyl)benzamide

    Compound Description: This compound is a potential therapeutic agent for neurokinin A-derived diseases. Its synthesis involves a multi-step procedure starting from (+)-2-(3,4-dichlorophenyl)-4-hydroxybutylamine. [, ]

    Compound Description: Compound 18a is a highly selective inhibitor of c-Jun-N-terminal Kinase 3 (JNK3). It exhibits potent inhibitory activity (IC50 = 2.69 nM) and high selectivity for JNK3 over a panel of 38 kinases. []

N-(7-Fluoro-3,4-dihydro-4-substituted-3-oxo-2H-benzo[b]oxazin-6-yl)acetamide derivatives

    Compound Description: This series of eight compounds, containing a substituted benzoxazine core, was synthesized and evaluated for herbicidal activity. The study focused on exploring structure-activity relationships within this class of compounds. []

2-(5-Formylamino-6-oxo-2-phenyl-1,6-dihydropyrimidine-1-yl)-N-[{3,4-dioxo-1-phenyl-7-(2-pyridyloxy)}-2-heptyl]acetamide (NK3201)

    Compound Description: NK3201 is a specific chymase inhibitor. Studies demonstrated its ability to suppress the development of abdominal aortic aneurysms in hamster models, highlighting its therapeutic potential for cardiovascular diseases. []

Properties

Product Name

N-{4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl}acetamide

IUPAC Name

N-[4-[2-(3,4-dichlorophenyl)morpholin-4-yl]-4-oxobutyl]acetamide

Molecular Formula

C16H20Cl2N2O3

Molecular Weight

359.2 g/mol

InChI

InChI=1S/C16H20Cl2N2O3/c1-11(21)19-6-2-3-16(22)20-7-8-23-15(10-20)12-4-5-13(17)14(18)9-12/h4-5,9,15H,2-3,6-8,10H2,1H3,(H,19,21)

InChI Key

ZFOHMZNUGYGGIO-UHFFFAOYSA-N

SMILES

CC(=O)NCCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

CC(=O)NCCCC(=O)N1CCOC(C1)C2=CC(=C(C=C2)Cl)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.